2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline ring, and a chlorophenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under conditions that facilitate the formation of the thiadiazoloquinazoline core. For instance, the use of electron-withdrawing substituents in positions 3, 4, and 5 of the 2-halobenzoyl chlorides can enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing a one-pot three-component reaction. This method involves the reaction of dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions. The use of a Lewis acid-based deep eutectic solvent, such as diphenhydramine hydrochloride-CoCl2·6H2O, can further improve the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic substitution reactions.
Cyclocondensation Reactions: The thiadiazole and quinazoline rings can participate in cyclocondensation reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include 2-halobenzoyl chlorides, dimedone, aldehydes, and 1,3,4-thiadiazol-2-amines. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid-based deep eutectic solvent .
Major Products
The major products formed from these reactions include various derivatives of thiadiazoloquinazolines, which can be further functionalized to enhance their chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits promising biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an enzyme inhibitor, disrupting key metabolic pathways in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 2-amino-1,3,4-oxadiazole derivatives
Uniqueness
Compared to similar compounds, 2-(3-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of a thiadiazole ring fused with a quinazoline ring and the presence of a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C15H8ClN3OS |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C15H8ClN3OS/c16-10-5-3-4-9(8-10)13-18-19-14(20)11-6-1-2-7-12(11)17-15(19)21-13/h1-8H |
InChI Key |
DAIQIUVRPKCIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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